N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide is a synthetic small molecule featuring a benzothiophene core fused with a partially hydrogenated thiophene ring. Key structural elements include:
- Substituents: A cyano group at position 3, enhancing polarity and serving as a hydrogen bond acceptor. A methyl group at position 6, contributing to steric bulk and lipophilicity.
Its synthesis likely involves amide coupling and cyclization steps, analogous to methods described for related benzothiophene derivatives .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-7-9-19(16(3)11-14)26-10-4-5-21(25)24-22-18(13-23)17-8-6-15(2)12-20(17)27-22/h7,9,11,15H,4-6,8,10,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFGXMZPJUGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCOC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the chemical structure, synthesis, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.45 g/mol. The compound features a benzothiophene core with a cyano group and a butanamide side chain that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzothiophene derivatives with appropriate phenolic compounds under controlled conditions. Various methods have been reported in literature for the efficient synthesis of related compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In silico molecular docking studies suggest that this compound exhibits strong binding affinity to 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding interactions involve hydrogen bonds with key amino acids such as PHE177 and GLN413, indicating a selective inhibition mechanism that could reduce inflammatory processes without affecting cyclooxygenase pathways significantly .
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays utilizing the MTT method have shown significant growth inhibitory effects against tumor cells .
Antimicrobial Activity
In addition to its anti-inflammatory and antitumor properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant bacterial strains .
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted using animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased leukocyte infiltration in treated animals compared to controls.
- Case Study on Antitumor Effects : In vitro studies showed that treatment with the compound led to a dose-dependent decrease in viability of MCF-7 breast cancer cells. Flow cytometry analysis indicated increased early and late apoptosis rates in treated cells.
Summary of Biological Activities
| Activity | Mechanism | Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of 5-lipoxygenase | Strong binding affinity; reduced inflammation |
| Antitumor | Induction of apoptosis; cell cycle arrest | Significant growth inhibition in cancer cells |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against resistant strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules from the provided evidence, focusing on substituents, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenoxy group confers higher logP (~4.2) compared to the pyrimidinylsulfanyl analog (~3.8) . The thienopyrimidinylsulfanyl derivative exhibits even higher logP (~5.0) due to its fused heterocycle and tert-butyl group, likely favoring hydrophobic binding pockets.
The target compound’s cyano group offers a single hydrogen-bond acceptor, which may limit interactions compared to heterocyclic substituents.
In contrast, the target compound’s methyl group at position 6 minimizes steric hindrance.
Synthetic Complexity: Compounds with heterocyclic side chains (e.g., pyrimidine , thienopyrimidine ) require multi-step syntheses involving cyclization and sulfanyl group introduction . The target compound’s phenoxy group may simplify synthesis via standard etherification or SN2 reactions.
Spectral Characterization :
- IR spectra of the target compound would show characteristic amide C=O stretching (~1660 cm⁻¹) and absence of S-H vibrations, consistent with tautomeric stability observed in related compounds .
Research Findings and Implications
- Biological Activity: While direct data are absent, analogs like the pyrimidinylsulfanyl derivative are hypothesized to target kinases or proteases due to their hydrogen-bonding motifs. The target compound’s phenoxy group may shift selectivity toward lipid-binding domains (e.g., nuclear receptors).
- Crystallographic Analysis: Tools like SHELX and OLEX2 are critical for resolving the conformational details of such compounds, particularly the orientation of the phenoxy group relative to the benzothiophene core.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,4-dimethylphenoxy)butanamide?
- Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction parameters. Key steps include:
- Temperature : Maintain 40–60°C for nucleophilic substitution reactions to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for amide bond formation.
- Catalysts : Use triethylamine as a base to deprotonate intermediates during coupling reactions.
- Purity monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage to track reaction progress and isolate intermediates .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., cyano, amide) via characteristic absorption bands.
- HPLC : Quantifies purity (>95% threshold for research-grade material) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility profiling : Test in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy to determine saturation points.
- Stability assays : Conduct accelerated degradation studies under acidic/basic conditions (pH 3–10) and elevated temperatures (40–80°C). Monitor decomposition via HPLC and compare degradation products to known standards .
Advanced Research Questions
Q. What experimental and computational strategies can elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Combine kinetic studies with computational modeling:
- Kinetic isotope effects (KIE) : Track isotopic labeling (e.g., deuterium at reactive sites) to identify rate-determining steps.
- Density Functional Theory (DFT) : Simulate transition states and intermediate geometries using software like Gaussian or ORCA.
- Molecular Dynamics (MD) : Model solvent effects and conformational changes during reactions .
Q. How should researchers resolve contradictions between experimental data (e.g., spectroscopic vs. computational results)?
- Methodological Answer : Systematic validation protocols include:
- Replicate experiments : Ensure reproducibility under identical conditions.
- Cross-validate techniques : Compare NMR data with X-ray crystallography (if crystals are obtainable).
- Benchmark computational models : Calibrate DFT parameters against experimental data (e.g., bond lengths, angles) from analogous compounds .
Q. What methodologies are effective for predicting biological activity or therapeutic potential of this compound?
- Methodological Answer : Integrate in vitro and in silico approaches:
- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, GPCRs).
- ADMET profiling : Predict pharmacokinetics (absorption, metabolism) via tools like SwissADME .
Q. How can theoretical frameworks guide experimental design for studying this compound?
- Methodological Answer : Align experiments with established chemical theories:
- Hammett Equation : Correlate substituent effects (e.g., electron-withdrawing cyano group) on reaction rates.
- Frontier Molecular Orbital (FMO) Theory : Predict reactivity sites by analyzing HOMO-LUMO gaps.
- Retrosynthetic Analysis : Plan synthetic pathways using disconnection strategies based on functional group interconversions .
Q. What green chemistry approaches can optimize the synthesis and reduce environmental impact?
- Methodological Answer : Implement sustainable practices:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative.
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported palladium) for reusable reaction systems.
- Waste minimization : Employ membrane technologies (e.g., nanofiltration) to recover unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
